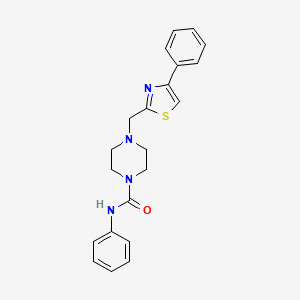

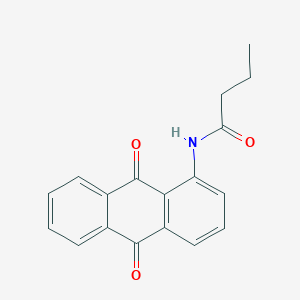

![molecular formula C24H18Cl3N3OS B2380144 5-[(4-氯苯基)硫代]-1-甲基-3-苯基-1H-吡唑-4-甲醛 O-(2,3-二氯苄基)肟 CAS No. 321998-28-1](/img/structure/B2380144.png)

5-[(4-氯苯基)硫代]-1-甲基-3-苯基-1H-吡唑-4-甲醛 O-(2,3-二氯苄基)肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 1H-pyrazole . It contains a pyrazole ring which is substituted with a methyl group, a phenyl group, a 4-chlorophenylsulfanyl group, and a carbaldehyde O-(2,3-dichlorobenzyl)oxime group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain the thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography .科学研究应用

合成和结构研究

Sonogashira 型反应: 与本化合物结构相似的 5-氯-1-苯基-1H-吡唑-4-甲醛已用于 Sonogashira 型交叉偶联反应,通过微波辅助叔丁胺处理,形成吡唑并[4,3-c]吡啶。这些反应突出了该化合物在合成复杂杂环结构中的用途 (Vilkauskaitė, Šačkus, & Holzer, 2011).

晶体结构分析: 对 5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛(一种与指定化学物质密切相关的化合物)的研究揭示了对其晶体结构的详细见解,强调了其分子片段的平面性和取向,这对于理解此类化合物的反应性和相互作用至关重要 (Xu & Shi, 2011).

化学转化和衍生物

双吡唑的形成: 涉及类似吡唑甲醛的研究证明了它们在形成查耳酮和随后的环缩合反应中的潜力,从而导致还原双吡唑的形成,表明了合成新型双吡唑化合物的途径 (Cuartas et al., 2017).

吡唑衍生物的合成: 研究表明相关化合物在合成各种吡唑衍生物(如噻吩并[2,3-c]吡唑)中具有实用性,通过不同的化学处理。这表明此类化合物具有生成各种杂环结构的多功能性 (Haider et al., 2005).

在材料科学中的应用

杂环生色团的开发: 从类似吡唑甲醛合成的吡唑-5-酮和吡唑-5-硫酮的氨亚甲基衍生物的研究导致产生了 Cu2N2O4-、Cu2N2O2(S2)-、Cu2N2S4- 生色团。这展示了此类化合物在开发具有特定光学和电子特性的材料中的潜力 (Uraev et al., 2020).

作用机制

未来方向

属性

IUPAC Name |

(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(2,3-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl3N3OS/c1-30-24(32-19-12-10-18(25)11-13-19)20(23(29-30)16-6-3-2-4-7-16)14-28-31-15-17-8-5-9-21(26)22(17)27/h2-14H,15H2,1H3/b28-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCLZLCSFXMHDI-CCVNUDIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)

![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)

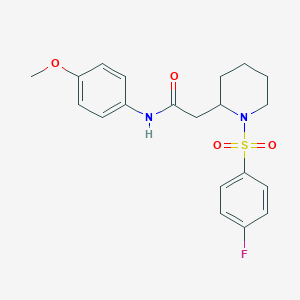

![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)

![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)

![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)

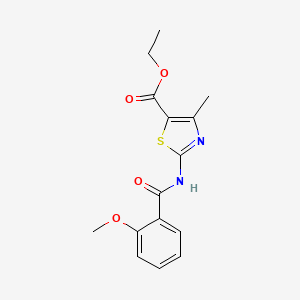

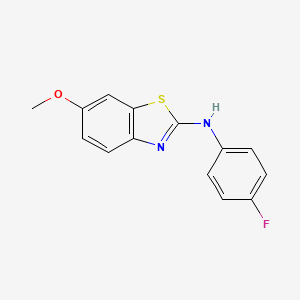

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)

![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)